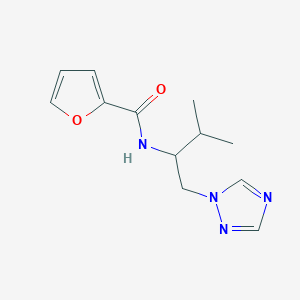
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H16N4O2 and its molecular weight is 248.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide, a compound featuring a triazole ring and a furan moiety, has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 181.22 g/mol |
| CAS Number | 64922-02-7 |
| LogP | 0.503 |
The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, enhancing its interaction with various biological targets .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, triazole derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis. In vitro studies indicated that these compounds could effectively inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, with IC₅₀ values ranging from 1.95 to 4.24 μM .
In a comparative analysis, this compound exhibited comparable cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting its potential as an anticancer agent.
Antimicrobial Potential
The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that triazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially enhancing the efficacy of co-administered drugs.
- Cell Signaling Modulation : The compound can modulate key signaling pathways involved in cell proliferation and apoptosis, leading to cell cycle arrest and programmed cell death in cancer cells .
- Antimicrobial Mechanisms : By interfering with bacterial metabolic processes, it enhances the efficacy of existing antibiotics and provides a therapeutic avenue against resistant strains .
Study 1: Anticancer Efficacy
A study evaluating the efficacy of various triazole derivatives found that this compound exhibited an IC₅₀ value of approximately 0.65 μM against MCF-7 cells. Flow cytometry analysis revealed that this compound induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against E. coli and S. aureus. Results showed significant inhibition zones compared to standard antibiotics like ampicillin, indicating its potential as an alternative treatment for bacterial infections .
Propriétés
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9(2)10(6-16-8-13-7-14-16)15-12(17)11-4-3-5-18-11/h3-5,7-10H,6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVJTIREXFIYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














